

Zymostenol structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zymostenol

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An In-depth Technical Guide to the Core Aspects of **Zymostenol**: Structure and Chemical Properties

For researchers, scientists, and drug development professionals, a thorough understanding of key metabolic intermediates is crucial. **Zymostenol**, a significant player in the biosynthesis of cholesterol, is one such molecule. This guide provides a detailed examination of its structure, chemical properties, and its role in biochemical pathways, supplemented with experimental protocols and visual diagrams to facilitate comprehension.

Chemical Structure and Identification

Zymostenol, also known as (5 α)-cholest-8-en-3 β -ol or Δ^8 -Cholesterol, is a tetracyclic sterol that serves as a late-stage precursor in the synthesis of cholesterol.^[1] Its chemical identity is well-defined by its structural formula and various identifiers.

The structure of **zymostenol** is characterized by a cholestane core with a hydroxyl group at the 3 β position and a double bond between carbons 8 and 9.^[2] This specific arrangement of functional groups is critical to its recognition by enzymes in the cholesterol biosynthesis pathway.

Table 1: Chemical Identifiers for **Zymostenol**

Identifier	Value
IUPAC Name	(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2]
Chemical Formula	C ₂₇ H ₄₆ O[1][2]
Molecular Weight	386.7 g/mol [1][2]
CAS Number	566-97-2[1][2]
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C[2]
InChI Key	QETLKN DKQOXZRP-XTGBIJO FSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of **zymostenol** dictate its behavior in biological systems and in experimental settings. These properties are essential for designing experiments related to its extraction, purification, and quantification.

Table 2: Physicochemical Data for **Zymostenol**

Property	Value/Observation	Context
Physical State	Crystalline solid[1]	At room temperature.
Solubility	DMF: 3 mg/ml, Ethanol: 2 mg/ml[1]	Solubility in common organic solvents.
Stability	≥ 2 years at -20°C[1]	Indicates good stability under proper storage conditions.

For comparison, the melting point of the related precursor, zymosterol, is 110°C, and that of the final product, cholesterol, is 148.5°C.[3][4] The boiling point of cholesterol is 360°C.[4]

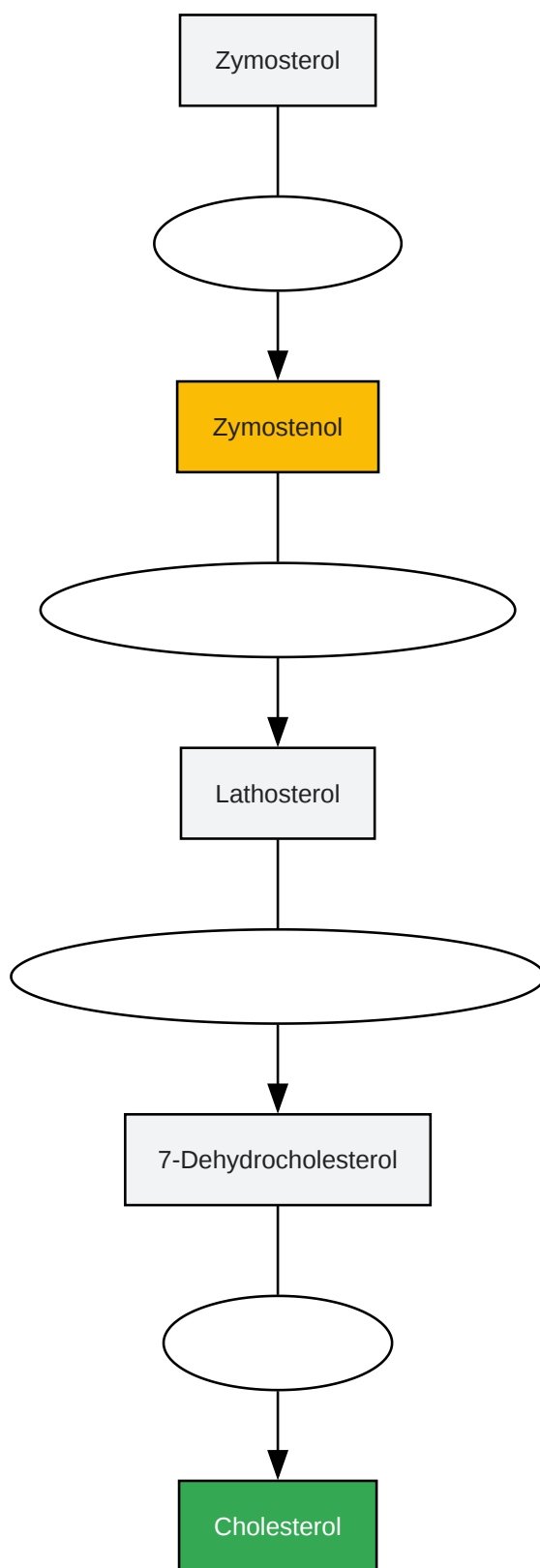
Biological Significance and Signaling Pathways

Zymostenol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.^{[5][6]} This pathway is one of the two main routes for cholesterol production in mammals, the other being the Bloch pathway.^[5] The key distinction lies in the timing of the reduction of the double bond in the sterol side chain.^[7]

In the Kandutsch-Russell pathway, **zymostenol** is formed from zymosterol by the action of 3 β -hydroxysteroid- Δ 24-reductase (DHCR24).^[5] Subsequently, **zymostenol** is converted to lathosterol by the enzyme 3 β -hydroxysteroid- Δ 8, Δ 7-isomerase, which is encoded by the EBP gene.^[6]

Disruptions in this pathway can lead to the accumulation of **zymostenol**, which is a hallmark of certain genetic disorders, such as Conradi-Hünemann-Happle syndrome, caused by mutations in the EBP gene.^[5] Furthermore, certain drugs, like tamoxifen, can inhibit the EBP enzyme, leading to an accumulation of **zymostenol**.^{[1][5]}

Recent studies have also identified **zymostenol** as an agonist of the retinoic acid receptor-related orphan receptor γ (ROR γ), with an EC₅₀ of 1 μ M, suggesting its potential role in immune cell differentiation.^{[1][5]}



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Zymostenol in the Kandutsch-Russell Pathway

Experimental Protocols

The analysis of **zymostenol** and other sterols in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plasma Sterols

GC-MS is a robust method for the quantification of **zymostenol**.[\[6\]](#)

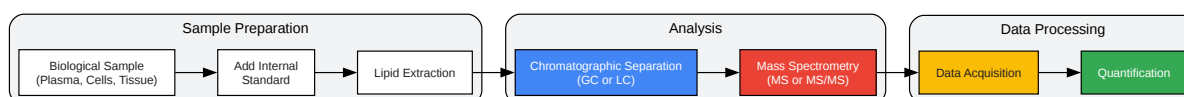
- **Sample Preparation:** To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).
- **Hydrolysis:** Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide and incubating at an elevated temperature.
- **Extraction:** Extract the free sterols using a non-polar solvent such as n-hexane.
- **Drying:** Evaporate the organic solvent to dryness under a stream of nitrogen.
- **Derivatization:** Reconstitute the dried sterol extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the sterols for GC analysis.
- **GC-MS Analysis:** Inject the derivatized sample into the GC-MS system. The separated compounds are then introduced into the mass spectrometer. Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of **Zymostenol**-TMS ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Zymostenol

LC-MS/MS offers high sensitivity and specificity for the analysis of **zymostenol**.[\[6\]](#)[\[8\]](#)

- **Sample Preparation:** To a small volume of serum (e.g., 50 µL), add an internal standard.

- Extraction: Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane) to precipitate proteins and extract the lipids.
- LC Separation: Inject the extracted sample onto a suitable LC column (e.g., C18). Use a gradient elution to separate the sterols.
- MS/MS Detection: The eluting compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Quantification: The amount of **zymostenol** is quantified by comparing its peak area to that of the internal standard.



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- To cite this document: BenchChem. [Zymostenol structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045303#zymostenol-structure-and-chemical-properties]

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